molecular formula C14H19NO3 B1416640 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- CAS No. 220914-34-1

2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-

Cat. No.: B1416640
CAS No.: 220914-34-1
M. Wt: 249.3 g/mol
InChI Key: VAURYHOHNGKAIZ-RMKNXTFCSA-N
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Description

2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- is an organic compound with a complex structure that includes a propenoic acid backbone and a dimethylamino group attached via a propoxy linkage to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 3-dimethylaminopropyl chloride.

    Formation of Intermediate: The first step involves the reaction of 4-hydroxybenzaldehyde with 3-dimethylaminopropyl chloride in the presence of a base, such as potassium carbonate, to form an intermediate compound.

    Esterification: The intermediate is then subjected to esterification with propenoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, (E)-: Similar structure with methoxy groups instead of the dimethylamino group.

    2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Contains a hydroxy group and a methyl ester instead of the dimethylamino group.

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester: Features both hydroxy and methoxy groups.

Uniqueness

The presence of the dimethylamino group and the propoxy linkage in 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(E)-3-[4-[3-(dimethylamino)propoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-15(2)10-3-11-18-13-7-4-12(5-8-13)6-9-14(16)17/h4-9H,3,10-11H2,1-2H3,(H,16,17)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAURYHOHNGKAIZ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220914-34-1
Record name (2E)-3-[4-[3-(Dimethylamino)propoxy]phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220914-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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